2-Dimethylamino-5-methoxy-N-ethylaniline
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Overview
Description
2-Dimethylamino-5-methoxy-N-ethylaniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and an ethyl group attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-5-methoxy-N-ethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-dimethylamino-5-methoxyaniline with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-5-methoxy-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Dimethylamino-5-methoxy-N-ethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-5-methoxy-N-ethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-methylaniline
- 2-Bromo-4-methylaniline
- 4-Methoxy-2-methylaniline
Uniqueness
2-Dimethylamino-5-methoxy-N-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both dimethylamino and methoxy groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-N-ethyl-4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-5-12-10-8-9(14-4)6-7-11(10)13(2)3/h6-8,12H,5H2,1-4H3 |
InChI Key |
NFPZNOHMRPAOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)OC)N(C)C |
Origin of Product |
United States |
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